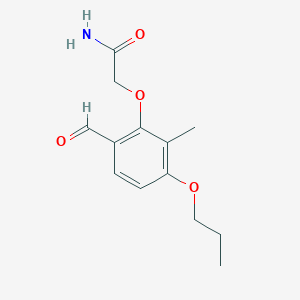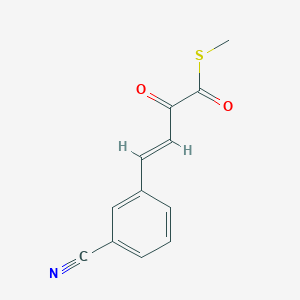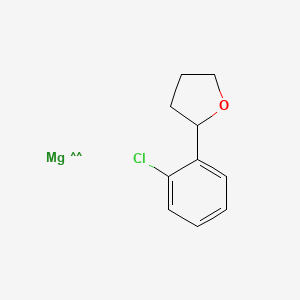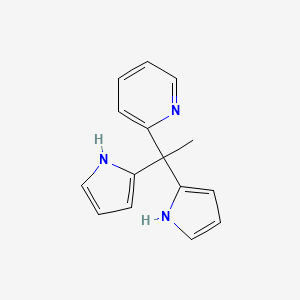
2-(6-Formyl-2-methyl-3-propoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Formyl-2-methyl-3-propoxyphenoxy)acetamide is an organic compound with the molecular formula C13H17NO4 It is a derivative of phenoxyacetamide and contains functional groups such as formyl, methyl, and propoxy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Formyl-2-methyl-3-propoxyphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-3-propoxyphenol and chloroacetyl chloride.
Formation of Intermediate: The first step involves the reaction of 2-methyl-3-propoxyphenol with chloroacetyl chloride in the presence of a base, such as triethylamine, to form 2-(2-methyl-3-propoxyphenoxy)acetyl chloride.
Amidation: The intermediate is then reacted with ammonia or an amine to form the corresponding amide, 2-(2-methyl-3-propoxyphenoxy)acetamide.
Formylation: Finally, the formyl group is introduced using a formylating agent, such as formic acid or formic anhydride, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-Formyl-2-methyl-3-propoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2-(6-Carboxy-2-methyl-3-propoxyphenoxy)acetamide.
Reduction: 2-(6-Hydroxymethyl-2-methyl-3-propoxyphenoxy)acetamide.
Substitution: 2-(6-Nitro-2-methyl-3-propoxyphenoxy)acetamide.
Scientific Research Applications
2-(6-Formyl-2-methyl-3-propoxyphenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-Formyl-2-methyl-3-propoxyphenoxy)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the phenoxyacetamide moiety may interact with biological membranes or receptors, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Formyl-2-methoxyphenoxy)acetamide: Similar structure but with a methoxy group instead of a propoxy group.
2-(6-Formyl-2-methylphenoxy)acetamide: Lacks the propoxy group.
2-(6-Formyl-2-methyl-3-ethoxyphenoxy)acetamide: Contains an ethoxy group instead of a propoxy group.
Uniqueness
2-(6-Formyl-2-methyl-3-propoxyphenoxy)acetamide is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological interactions. This structural variation can lead to differences in solubility, stability, and overall activity compared to similar compounds.
Properties
CAS No. |
820237-70-5 |
|---|---|
Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-(6-formyl-2-methyl-3-propoxyphenoxy)acetamide |
InChI |
InChI=1S/C13H17NO4/c1-3-6-17-11-5-4-10(7-15)13(9(11)2)18-8-12(14)16/h4-5,7H,3,6,8H2,1-2H3,(H2,14,16) |
InChI Key |
IXVJVDBWIFQSOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)C=O)OCC(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[5-(4-Hydroxyphenyl)-3-oxopenta-1,4-dien-1-yl]benzoic acid](/img/structure/B12533963.png)
![2,2-Dimethyl-1-[4-(oxolan-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B12533967.png)
![N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]pyridine-4-carboxamide](/img/structure/B12533970.png)
![5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(pyridin-3-yl)-4H-pyran-4-one](/img/structure/B12533971.png)
![3-Oxo-4-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-1,5-diene-1-sulfonamide](/img/structure/B12533977.png)
![3,5-Bis[(prop-2-yn-1-yl)oxy]benzoyl chloride](/img/structure/B12533980.png)




![6-Methyl[1,1'-biphenyl]-3-yl cyclohexylcarbamate](/img/structure/B12534009.png)
